N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-butoxybenzamide
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Overview
Description
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-butoxybenzamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds
Preparation Methods
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-butoxybenzamide typically involves the reaction of 3-(1H-1,3-benzodiazol-2-yl)aniline with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Acylation: The compound can be acylated using acyl chlorides or anhydrides in the presence of a base.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-butoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-butoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation .
Comparison with Similar Compounds
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-butoxybenzamide can be compared with other benzimidazole derivatives, such as:
N-(1H-1,3-benzodiazol-2-yl)benzamide: Similar structure but lacks the butoxy group, which may affect its biological activity.
N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide: Contains a sulfonamide group instead of a benzamide group, leading to different chemical and biological properties.
2-({[(1H-1,3-benzodiazol-2-yl)methyl]disulfanyl}methyl)-1H-1,3-benzodiazole: Contains a disulfide linkage, which may impart unique redox properties.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-2-3-15-29-20-13-11-17(12-14-20)24(28)25-19-8-6-7-18(16-19)23-26-21-9-4-5-10-22(21)27-23/h4-14,16H,2-3,15H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHNVXFIPMYCRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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